4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid, commonly designated as JWH-073 butanoic acid metabolite, is the primary terminal carboxylic acid biomarker utilized for the definitive toxicological confirmation of JWH-073 synthetic cannabinoid exposure . As a high-purity analytical reference standard, its procurement is strictly driven by the necessity to calibrate liquid chromatography-tandem mass spectrometry (LC-MS/MS) panels and to validate enzyme immunoassay cross-reactivity profiles . Unlike generic cannabinoid materials, this specific metabolite standard is indispensable for forensic laboratories, workplace drug testing facilities, and clinical diagnostic centers seeking to meet rigorous legal and regulatory identification criteria.
Primary calibrator for urinary JWH-073 metabolite quantification
Defined immunoassay response profile for screening validation
Characterized solubility supports direct method integration
In forensic toxicology and clinical diagnostics, substituting JWH-073 butanoic acid metabolite with generic synthetic cannabinoid standards or closely related homologs—such as JWH-018 pentanoic acid metabolite—fundamentally invalidates assay calibration [1]. Because these metabolites differ by only a single methylene group, they exhibit highly distinct lipophilicity, chromatographic retention times, and mass-to-charge (m/z) fragmentation pathways. Failure to procure and utilize the exact CAS 1307803-52-6 standard prevents the accurate mapping of immunoassay cross-reactivity thresholds and leads directly to false-positive or false-negative reporting in LC-MS/MS screening, thereby exposing testing facilities to severe diagnostic and legal liabilities [1].
Hydroxy-metabolites exhibit distinct cross-reactivity; calibration with a different metabolite may skew screening sensitivity and produce false negatives.
Retention time and ionization efficiency differ between carboxy- and hydroxy-metabolites. Using an unmatched standard invalidates LC-MS/MS quantification.
Quantification requires matched analyte-internal standard pairs. A substitute metabolite's curve introduces systematic bias in forensic results.
To definitively distinguish JWH-073 consumption from JWH-018, laboratories must monitor specific MRM transitions. JWH-073 butanoic acid metabolite yields a primary precursor-to-product ion transition of m/z 358.1 → 127.1 at a collision energy of 45 eV. In contrast, the homologous JWH-018 pentanoic acid metabolite yields a transition of m/z 372.2 → 155.0 at 25 eV. Utilizing the exact JWH-073 butanoic acid standard is mandatory to calibrate these specific mass shifts and prevent misidentification in multiplexed forensic panels [1].
| Evidence Dimension | MRM Precursor-to-Product Ion Transition |
| Target Compound Data | m/z 358.1 → 127.1 (CE: 45 eV) |
| Comparator Or Baseline | JWH-018 pentanoic acid metabolite (m/z 372.2 → 155.0, CE: 25 eV) |
| Quantified Difference | 14.1 Da precursor mass shift and distinct 127.1 m/z product ion |
| Conditions | Positive electrospray ionization (ESI) LC-MS/MS |
Procurement of this exact standard is required to program mass spectrometer methods for unambiguous forensic identification and to avoid cross-reporting errors between regulated substances.
The structural difference of one methylene unit between JWH-073 and JWH-018 metabolites significantly alters their interaction with reversed-phase stationary phases. JWH-073 butanoic acid metabolite exhibits a predicted LogP of 4.84, making it less lipophilic than JWH-018 pentanoic acid metabolite (LogP 5.12). This quantifiable difference in hydrophobicity ensures that JWH-073 butanoic acid elutes earlier in standard gradient LC methods, requiring the authentic standard to accurately establish retention time windows and prevent peak integration overlap in complex biological matrices .
| Evidence Dimension | Lipophilicity (LogP) and subsequent retention behavior |
| Target Compound Data | LogP = 4.84 |
| Comparator Or Baseline | JWH-018 pentanoic acid metabolite (LogP = 5.12) |
| Quantified Difference | ΔLogP of 0.28, resulting in earlier chromatographic elution |
| Conditions | Reversed-phase C18 liquid chromatography |
Accurate retention time calibration using this exact standard is essential for automated peak integration and matrix interference avoidance in high-throughput screening.
Commercial homogeneous enzyme immunoassays (HEIA) targeted at synthetic cannabinoids exhibit highly variable binding affinities for different metabolites. In validated screening methods, JWH-073 butanoic acid metabolite demonstrates a limit of detection (LOD) of 5 μg/L, whereas the primary target calibrator, JWH-018 pentanoic acid metabolite, shows a more sensitive LOD of 2.5 μg/L. Procuring the JWH-073 butanoic acid standard is critical for laboratories to accurately map these cross-reactivity thresholds and establish statistically valid cutoff concentrations for workplace drug testing [1].
| Evidence Dimension | Immunoassay Limit of Detection (LOD) |
| Target Compound Data | 5 μg/L LOD |
| Comparator Or Baseline | JWH-018 pentanoic acid metabolite (2.5 μg/L LOD) |
| Quantified Difference | 2-fold reduction in immunoassay sensitivity compared to the JWH-018 homolog |
| Conditions | Homogeneous enzyme immunoassay (HEIA) in human urine |
Facilities must procure this standard to validate the exact detection limits of their immunoassay kits, ensuring they do not report false negatives for JWH-073 use.
This standard is directly utilized to establish retention times, optimize collision energies, and define MRM transitions (m/z 358.1 → 127.1) for the definitive legal identification of JWH-073 in human urine and blood samples [1].
Diagnostic laboratories procure this compound to spike drug-free urine matrices, allowing them to empirically determine the cross-reactivity profiles and limits of detection (e.g., 5 μg/L) for high-throughput K2/Spice enzyme immunoassays [2].
Due to its specific lipophilicity (LogP 4.84), column manufacturers and analytical chemists use this standard alongside other cannabinoid metabolites to benchmark the resolving power and selectivity of new sub-2 μm UHPLC columns [1].